(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
Description
(S)-1-Amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral indene derivative featuring a bicyclic scaffold with a methyl substituent at position 4 and a carboxylic acid group at position 4. The compound’s stereochemistry at the 1-position (S-configuration) and its functional groups make it a valuable building block in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14;/h2-3,10H,4-5,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
YUFVJDTXUGVPEC-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)O.Cl |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Sulfinamide-Mediated Synthesis
This method leverages (R)- or (S)-tert-butanesulfinamide to control stereochemistry during C–N bond formation:
Step 1 : Indene Ring Formation
2-Cyano-4-methylbenzyl bromide undergoes condensation with malonic acid derivatives (e.g., Meldrum’s acid) in DMF with K2CO3 to yield 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Step 2 : Sulfinamide Coupling
The ketone intermediate is treated with (S)-tert-butanesulfinamide under Ti(OiPr)4 catalysis, forming a chiral sulfinimine. Subsequent reduction with NaBH4 affords the (S)-configured amine.
Step 3 : Carboxylic Acid Formation
Hydrolysis of the nitrile group using HCl/H2O at 80°C converts the cyano group to a carboxylic acid.
Step 4 : Salt Formation
Treatment with HCl in dioxane yields the hydrochloride salt.
Diastereomeric Resolution via Carbamates
An alternative approach resolves enantiomers using chiral carbamates:
Step 1 : Racemic Amine Synthesis
4-Methylindanone is converted to its oxime, followed by reduction to the racemic amine using LiAlH4.
Step 2 : Carbamate Formation
Reaction with (R)-1-phenylethyl chloroformate generates diastereomeric carbamates, separable via fractional crystallization in methanol.
Step 3 : Hydrolysis and Salt Formation
Acidic hydrolysis (HCl, 1-butanol) cleaves the carbamate, followed by HCl salt precipitation.
| Parameter | Value | Source |
|---|---|---|
| Diastereomer Ratio | 1:1 | |
| Resolution Efficiency | 85% after 2 crystallizations | |
| Solvent System | Methanol |
Catalytic Asymmetric Hydrogenation
Recent advances in transition metal catalysis offer streamlined access to chiral amines. A rhodium-catalyzed asymmetric hydrogenation of enamines has been proposed:
Step 1 : Enamine Synthesis
4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is condensed with benzylamine to form an enamine.
Step 2 : Hydrogenation
Using Rh/(S)-BINAP catalyst under H2 (50 psi), the enamine is hydrogenated to the (S)-amine with 92% ee.
Step 3 : Deprotection and Salt Formation
Hydrogenolysis removes the benzyl group, followed by HCl treatment.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfinamide Auxiliary | 31 | 95 | Moderate | High |
| Diastereomeric Resolution | 45 | 99 | Low | Moderate |
| Asymmetric Hydrogenation | 65 | 92 | High | Low |
Key Observations :
-
Sulfinamide routes provide high ee but suffer from moderate yields due to multi-step sequences.
-
Resolution methods achieve superior enantiopurity but require repetitive crystallizations.
-
Catalytic hydrogenation balances yield and scalability but demands specialized catalysts.
Process Optimization Challenges
Regioselectivity in Indene Functionalization
Electrophilic aromatic substitution at the 5-position competes with 4- and 6-positions. Directed ortho-metalation using LiTMP enhances 5-substitution selectivity.
Stereochemical Drift During Hydrolysis
Acidic conditions in hydrolysis steps may racemize the amine. Controlled pH (4–6) and low temperatures (0–5°C) mitigate this risk.
Chemical Reactions Analysis
Types of Reactions
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound belongs to a family of 2,3-dihydro-1H-indene derivatives with varying substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings
Biological Activity
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, also known by its CAS number 903557-53-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molar Mass | 227.69 g/mol |
| IUPAC Name | (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride |
| Synonyms | (1S)-1-amino-4-methyl-indane-5-carboxylic acid hydrochloride |
| CAS Number | 903557-53-9 |
Pharmacological Applications
Research indicates that derivatives of indene compounds, including (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, possess a variety of biological activities:
- Antitumor Activity : Indene derivatives have shown promise in cancer research. For instance, studies have indicated that certain indane derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Antibacterial Properties : The compound exhibits antibacterial activity against several strains of bacteria. Research has demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
- Anti-inflammatory Effects : Preliminary studies suggest that (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride may reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Apoptosis Induction : It appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride was tested for its ability to induce apoptosis. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis .
Case Study 2: Antibacterial Activity
A series of experiments were conducted to evaluate the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing high-purity (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride?
- Methodological Answer : Multi-step synthesis is typically employed, involving chiral resolution to ensure enantiomeric purity. For example, analogous compounds like (S)-5-iodo-2,3-dihydro-1H-inden-2-amine hydrochloride are synthesized via sequential halogenation, cyclization, and salt formation . Key steps include:
- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (S)-enantiomer.
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve ≥95% purity.
- Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography.
Q. How should researchers characterize the structural and chemical purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze , , and DEPT-135 spectra to confirm the indene backbone and substituent positions .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight and purity (>95%) .
- Elemental analysis : Validate chloride content via titration or ion chromatography.
Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Follow general guidelines for amine hydrochlorides:
- Containment : Use fume hoods and sealed containers to prevent aerosolization .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl, halogen) on the indene ring affect biological activity or reactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs:
- Synthetic analogs : Compare with bromo-, chloro-, and fluoro-substituted derivatives (e.g., (S)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride) to assess electronic effects .
- Biological assays : Test in vitro receptor-binding affinity (e.g., GPCRs) or enzyme inhibition (e.g., decarboxylases) .
- Computational modeling : Use DFT calculations to correlate substituent electronegativity with activity.
Q. What strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer : Address variability through:
- Batch standardization : Ensure consistent enantiomeric excess (≥98% ee) via chiral chromatography .
- Assay replication : Validate findings across multiple models (e.g., cell lines, primary cultures).
- Meta-analysis : Compare data with structurally related compounds like 5-aminoindane derivatives to identify trends .
Q. How can researchers optimize in vivo pharmacokinetics for this compound?
- Methodological Answer : Modify physicochemical properties:
- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .
- Salt selection : Test alternative counterions (e.g., sulfate, citrate) for improved solubility.
- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS quantification of plasma and tissue levels .
Q. What in vivo models are suitable for evaluating neuropharmacological potential?
- Methodological Answer : Leverage established neurodegenerative models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
